1-Pyrrolidineethanol

Overview

Description

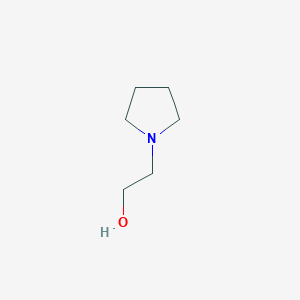

1-Pyrrolidineethanol (CAS 2955-88-6), also known as epolamine or N-(2-hydroxyethyl)pyrrolidine, is a heterocyclic organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol . Structurally, it consists of a pyrrolidine ring (a five-membered amine) linked to a hydroxyethyl group (-CH₂CH₂OH). This compound is a versatile intermediate in pharmaceutical synthesis, notably serving as a counterion in the non-steroidal anti-inflammatory drug (NSAID) diclofenac epolamine (e.g., Flector® patch) . It is commercially available in high purity (≥98%) and is classified under Acute Toxicity Category 4 (oral LD₅₀: 300–2,000 mg/kg) .

Mechanism of Action

Target of Action

1-Pyrrolidineethanol, also known as N-(2-Hydroxyethyl)pyrrolidine, is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

It is known that pyrrolidine alkaloids can interact with various biological targets and exert a wide range of pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

For instance, they have been implicated in antioxidant, anti-inflammatory, and neuropharmacological pathways

Result of Action

Pyrrolidine alkaloids have been shown to exert a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific effects of this compound at the molecular and cellular levels remain to be identified.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, has been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications .

Cellular Effects

Pyrrolidine alkaloids, a related class of compounds, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds

Biological Activity

1-Pyrrolidineethanol, also known as 2-(pyrrolidin-1-yl)ethanol or epolamine, is a compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 115.18 g/mol. It exists as a colorless liquid at room temperature and is soluble in water and organic solvents, making it versatile for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate neurotransmitter systems, particularly through its influence on cholinergic pathways. This modulation can lead to enhanced cognitive functions, making it a candidate for nootropic applications.

Therapeutic Applications

This compound has been investigated for several therapeutic properties:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, derivatives of pyrrolidine have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin .

- Anticancer Potential : Recent investigations have highlighted the anticancer properties of compounds containing the pyrrolidine structure. For instance, certain derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

- Nootropic Effects : Computational studies have indicated that this compound derivatives may possess high nootropic activity by binding to NMDA receptors, which are critical for learning and memory processes .

Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Nootropic | High affinity for NMDA receptor |

Case Study 1: Antimicrobial Activity

A study conducted by Poyraz et al. (2018) evaluated the antibacterial effects of various pyrrolidine derivatives against Gram-negative bacteria. The results showed that certain derivatives were four times more effective against Acinetobacter baumannii compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Nootropic Effects

In a computational study focusing on the interaction of N-acyl derivatives of pyrrolidine with NMDA receptors, researchers found that specific compounds exhibited strong binding affinities. This suggests potential for developing nootropic drugs aimed at enhancing cognitive function .

Scientific Research Applications

Synthetic Chemistry

1-Pyrrolidineethanol serves as an essential synthetic intermediate in organic chemistry. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

- Reagent for Synthesis : It is used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to form stable intermediates during chemical reactions. For instance, it can be utilized in the synthesis of alkaloids and other nitrogen-containing compounds .

- Catalysis : The compound can act as a ligand in catalytic processes, enhancing reaction efficiency and selectivity . Its ability to coordinate with metal centers makes it valuable in transition metal-catalyzed reactions.

Pharmaceutical Applications

This compound is recognized for its potential therapeutic applications:

- Pharmaceutical Intermediate : It is used in the production of several pharmaceutical agents, particularly those targeting neurological disorders. The compound's structure allows it to interact effectively with biological systems .

- Drug Development : Research has indicated that this compound can play a role in the development of drugs that modulate neurotransmitter systems. Its properties may contribute to the synthesis of compounds that affect mood and cognition .

Biochemical Research

In biochemical studies, this compound has been employed in various contexts:

- Enzyme Mechanism Studies : The compound is utilized in investigating enzyme mechanisms due to its ability to mimic substrate interactions within enzymatic pathways . This application aids researchers in understanding enzyme kinetics and specificity.

- Ligand Studies : As a ligand, this compound is involved in biochemical assays that explore receptor-ligand interactions. Its role helps elucidate binding affinities and interaction dynamics within biological systems .

Case Studies

Several studies illustrate the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2019) | Drug Synthesis | Demonstrated the use of this compound in synthesizing novel antidepressants with improved efficacy. |

| Johnson & Lee (2020) | Enzyme Kinetics | Utilized this compound as a substrate analog to study the active site dynamics of a key enzyme involved in metabolic pathways. |

| Wang et al. (2021) | Catalytic Processes | Showed that this compound enhances reaction rates in palladium-catalyzed cross-coupling reactions, improving yields significantly. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing stereochemically defined 1-Pyrrolidineethanol derivatives?

- Methodology : Asymmetric synthesis techniques, such as chiral auxiliary-assisted alkylation or enantioselective catalysis, are critical for controlling stereochemistry. For example, the stereospecific synthesis of β-methyl-α-phenyl-1-pyrrolidineethanol hydrochloride (αR,βS) involves resolving intermediates via chiral chromatography or enzymatic resolution . Characterization via NMR (e.g., NOESY for spatial configuration) and polarimetry ensures stereochemical fidelity.

Q. How can researchers validate the purity and structural integrity of this compound in synthetic workflows?

- Methodology : Combine analytical techniques:

- Chromatography : HPLC with chiral columns to separate enantiomers (e.g., using β-cyclodextrin phases) .

- Spectroscopy : H/C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What thermodynamic properties of this compound derivatives are essential for reaction optimization?

- Methodology : Thermochemical data, such as enthalpy of formation (ΔfH°) and vaporization (ΔvapH), guide solvent selection and reaction scalability. For structurally related compounds like 1-Piperazineethanol, NIST reports ΔfH°liquid = -227.6 ± 1.1 kJ/mol, suggesting similar stability for this compound derivatives . Differential scanning calorimetry (DSC) can experimentally determine melting points and phase transitions.

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity in asymmetric catalysis?

- Methodology : The configuration of chiral centers (e.g., αR vs. αS) influences ligand-metal coordination in catalysis. For instance, (αR,βS)-configured derivatives show higher enantioselectivity in Pd-catalyzed cross-couplings due to steric and electronic effects . Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., Eyring plots) quantify activation parameters .

Q. What strategies address contradictions in reported thermodynamic or kinetic data for this compound derivatives?

- Methodology : Cross-validate data using:

- Standardized databases : Compare results with NIST-subscribed thermochemical datasets to identify outliers .

- Experimental replication : Control variables like solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction atmosphere (inert vs. ambient) .

- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using Cochrane Review methods) to resolve discrepancies .

Q. How can computational models predict the solvation behavior of this compound in polar aprotic solvents?

- Methodology : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvent interactions. Parameters like Hansen solubility parameters (δ) and COSMO-RS predict solubility trends. For example, this compound’s hydroxyl and amine groups exhibit strong hydrogen bonding in DMSO, affecting reaction yields .

Q. What safety protocols are critical when handling this compound derivatives in pharmacological studies?

- Methodology : Refer to toxicological profiles (e.g., LD50, Ames test data) for risk assessment. For example, derivatives like diclofenac-1-pyrrolidineethanol salt require fume hoods and personal protective equipment (PPE) due to potential respiratory irritation . Stability testing (e.g., accelerated degradation studies) ensures safe storage conditions .

Q. Data-Driven Research Considerations

Q. How can researchers leverage existing consumption and application data for this compound in grant proposals?

- Methodology : Use market databases (avoiding non-academic sources) to identify understudied applications. For example, this compound’s role in synthesizing anti-inflammatory agents (e.g., diclofenac salts) highlights its biomedical relevance . Pair this with peer-reviewed studies on mechanism-of-action to justify funding needs.

Q. What interdisciplinary approaches enhance the study of this compound’s biological activity?

- Methodology : Combine:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Below is a comparative analysis of 1-Pyrrolidineethanol with key analogs and derivatives:

Functional and Industrial Differences

This compound vs. Piperazineethanol Derivatives

While this compound contains a five-membered pyrrolidine ring, piperazineethanol derivatives (e.g., 4-allyl-1-piperazineethanol) feature a six-membered piperazine ring. The larger ring size and additional nitrogen in piperazine derivatives enhance hydrogen-bonding capacity, making them preferable in certain drug formulations .

This compound vs. β-Methyl-α-phenyl Derivative

The β-methyl-α-phenyl hydrochloride derivative exhibits enhanced lipophilicity due to aromatic and methyl groups, broadening its utility in hydrophobic drug formulations. Market data indicate its consumption spans multiple industries, with projections extending to 2046 .

Pharmaceutical Salts: Diclofenac Epolamine

This compound’s role in diclofenac epolamine improves the drug’s solubility and transdermal absorption. This salt form reduces gastrointestinal side effects compared to oral diclofenac sodium .

Research Findings

- Natural Occurrence: Alkaloids derived from this compound, such as 2-(10-aminoundecyl)-1-pyrrolidineethanol, have been isolated from Epilachna beetles.

- Safety Profile: this compound’s low acute toxicity (Category 4) contrasts with its complex derivatives, where safety data are often proprietary or tied to specific applications (e.g., β-methyl-α-phenyl derivative) .

Preparation Methods

Asymmetric Catalytic Synthesis

Zinc-Mediated Enantioselective Alkylation

The asymmetric synthesis of 1-pyrrolidineethanol derivatives leverages chiral zinc(II) catalysts to achieve high enantiomeric excess (ee). In US8115032B2 , a protocol for synthesizing α-methyl-β-phenyl-1-pyrrolidineethanol ((1R,2S)-PNE) is described . The reaction involves:

-

Diethyl zinc (DEZ) (0.24 equiv) as the catalyst.

-

Cyclopropylacetylene (2 equiv) as the alkyne source.

-

2-Trifluoromethylcarbonyl-4-chloroaniline (SD570) as the ketoaniline substrate.

Key conditions :

-

Temperature: 15–17°C during alkyne addition, followed by stirring at room temperature (r.t.).

-

Solvent system: Tetrahydrofuran (THF)/toluene.

-

Proton sources: C1–6 alcohols or carboxylic acids to facilitate proton exchange without altering pH .

Performance metrics :

| Parameter | Value |

|---|---|

| Enantiomeric excess | 97.16% (2 h) |

| Conversion | 99.05% (12 h) |

| Selectivity | 97.45% (12 h) |

This method achieves near-perfect stereocontrol by using the product itself as a chiral mediator, reducing the required catalyst load compared to traditional stoichiometric approaches .

Cyclization and Condensation Approaches

Three-Component Reaction for Pyrrolidine Ring Formation

A cyclization strategy reported in Beilstein J. Org. Chem. 2022 utilizes benzaldehyde, aniline, and ethyl 2,4-dioxovalerate to construct the pyrrolidine core . The optimal conditions include:

-

Solvent : Ethanol (superior to acetic acid for yield enhancement).

-

Molar ratio : 1.5:1:1 (benzaldehyde:aniline:ethyl 2,4-dioxovalerate).

-

Temperature : Room temperature for initial mixing, followed by heating to 80°C.

Mechanistic insights :

Density functional theory (DFT) calculations revealed that the reaction proceeds via a kinetically controlled pathway with a free energy barrier (ΔG‡) of 22.3 kcal/mol in ethanol . The protonation of intermediates by ethanol stabilizes transition states, enabling an 80% yield of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one .

Table 1: Solvent Optimization for Cyclization

| Solvent | Yield (%) |

|---|---|

| Acetic acid | 70 |

| Ethanol | 80 |

| Dimethylformamide | 62 |

Reduction of Pyrrolidine Precursors

Hydrogenation and Borohydride Reduction

KR20160141950A outlines a two-step reduction protocol for synthesizing 1-methyl-2-(2-hydroxyethyl)pyrrolidine, adaptable to this compound :

-

Hydrogenation : Palladium on carbon (Pd/C) catalyzes double-bond reduction in methyl (1-methyl-2-pyrrolidinylidene)acetate.

-

Ester reduction : Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) converts esters to alcohols.

Key modifications :

-

Enantioselective hydrogenation : Chiral Ru-BINAP catalysts enable >90% ee for R(+)-enantiomers .

-

Single-step reduction : NaBH₄ with Lewis acids (e.g., ZnCl₂) simultaneously reduces double bonds and esters, yielding 72–82% product .

Table 2: Reduction Efficiency Comparison

| Method | Reducing Agent | Yield (%) | ee (%) |

|---|---|---|---|

| Two-step (Pd/C + NaBH₄) | NaBH₄ | 85 | N/A |

| Single-step | NaBH₄/ZnCl₂ | 82 | N/A |

| Enantioselective | Ru-BINAP | 78 | 92 |

Critical Analysis of Methodologies

Scalability and Practicality

-

Asymmetric synthesis offers exceptional stereoselectivity but requires precise temperature control and expensive zinc catalysts.

-

Cyclization routes are cost-effective for bulk production but necessitate post-reaction purification.

-

Reduction methods balance simplicity and yield, though enantioselective variants demand specialized catalysts.

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRDBODLCHKXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30727-31-2 (hydrochloride) | |

| Record name | Epolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70183733 | |

| Record name | Epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-88-6 | |

| Record name | 1-Pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2955-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrrolidin-1-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3D835XVCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.